molecular formula C26H35NO4 B1670749 Diproteverine CAS No. 69373-95-1

Diproteverine

Katalognummer: B1670749
CAS-Nummer: 69373-95-1
Molekulargewicht: 425.6 g/mol
InChI-Schlüssel: APMMVXSVJLZZRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diproteverine is a calcium antagonist with antianginal properties.

Biologische Aktivität

Diproteverine, a derivative of drotaverine, is primarily recognized for its antispasmodic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions as a phosphodiesterase (PDE) inhibitor , specifically targeting PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in promoting smooth muscle relaxation. Elevated cAMP levels counteract the contraction of smooth muscles in the gastrointestinal and genitourinary tracts, providing symptomatic relief from spasms .

MechanismDescription
PDE InhibitionInhibits PDE4, leading to increased cAMP levels
Smooth Muscle RelaxationReduces contractions in gastrointestinal and genitourinary tracts

Pharmacokinetics

The pharmacokinetic profile of this compound shows variable absorption and bioavailability. Following oral administration, the bioavailability can range from 24.5% to 91%, with a mean value around 58.2% . The drug undergoes extensive hepatic metabolism and is primarily eliminated via biliary excretion.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability24.5% - 91% (mean 58.2%)
Volume of Distribution~195 L
MetabolismHepatic

Clinical Applications and Efficacy

This compound is predominantly used to manage conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and dysmenorrhea. A study involving 210 general practitioners showed that 42% prescribed this compound for abdominal symptoms, highlighting its common use in clinical practice .

Case Study Insights :

  • Patient Satisfaction : A questionnaire-based study revealed that 98% of patients were satisfied with this compound's performance, noting rapid onset and effective symptom relief.
  • Symptom Relief Duration : The duration of symptom relief varied, with 26% reporting relief lasting less than 4 hours, while others experienced relief extending beyond 24 hours .

Research Findings

A detailed investigation into this compound's effects on myogenic activity demonstrated its ability to modulate spontaneous phasic contractions in smooth muscle tissues. In an experimental setup using forskolin to activate adenylate cyclase, this compound enhanced the response, indicating its potentiating effect on the cAMP pathway .

Table 3: Effects on Myogenic Activity

Experiment TypeObservations
Spontaneous ContractionsNo significant effect at concentrations up to 105M10^{-5}M
Forskolin InteractionPotentiated response observed

Eigenschaften

CAS-Nummer

69373-95-1

Molekularformel

C26H35NO4

Molekulargewicht

425.6 g/mol

IUPAC-Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline

InChI

InChI=1S/C26H35NO4/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22/h9-10,14-18H,7-8,11-13H2,1-6H3

InChI-Schlüssel

APMMVXSVJLZZRR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC

Kanonische SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC

Aussehen

Solid powder

Key on ui other cas no.

69373-95-1

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

69373-88-2 (hydrochloride)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL
BRL 40015A
BRL-40015-A
BRL-40015A
diproteverine
diproteverine hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diproteverine
Reactant of Route 2
Reactant of Route 2
Diproteverine
Reactant of Route 3
Reactant of Route 3
Diproteverine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.